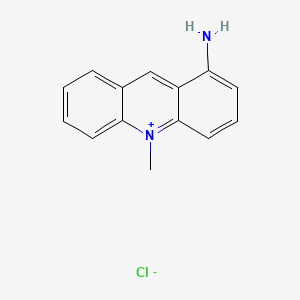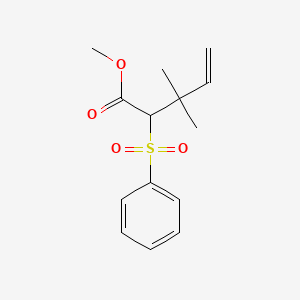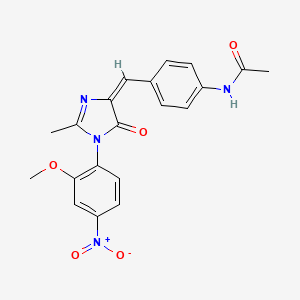
Bis(2,3,4-trihydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4-trihydroxyphenyl)methanone involves several key steps. One common method includes the demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone using boron tribromide (BBr3) in dichloromethane (CH2Cl2) at temperatures ranging from 0°C to 25°C . This reaction yields the desired phenol compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar laboratory procedures, scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions: Bis(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
Bis(2,3,4-trihydroxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits enzyme inhibition properties, particularly against carbonic anhydrase isozymes.
作用機序
The mechanism of action of Bis(2,3,4-trihydroxyphenyl)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits carbonic anhydrase isozymes by binding to the active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
類似化合物との比較
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: A closely related compound with similar enzyme inhibition properties.
Bromophenols: These compounds also exhibit significant biological activities, including enzyme inhibition and antioxidant properties.
Uniqueness: Bis(2,3,4-trihydroxyphenyl)methanone is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes and exhibit potent antioxidant activity. Its combination of multiple hydroxyl groups and a methanone bridge distinguishes it from other similar compounds .
特性
CAS番号 |
75440-84-5 |
|---|---|
分子式 |
C13H10O7 |
分子量 |
278.21 g/mol |
IUPAC名 |
bis(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O7/c14-7-3-1-5(10(17)12(7)19)9(16)6-2-4-8(15)13(20)11(6)18/h1-4,14-15,17-20H |
InChIキー |
WFVRYQQSGLPHGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)C2=C(C(=C(C=C2)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)


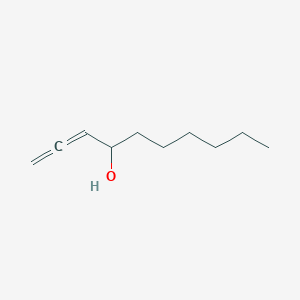
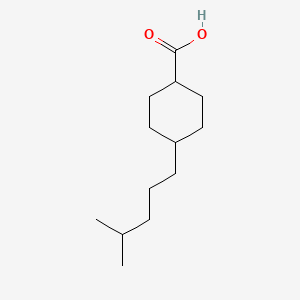
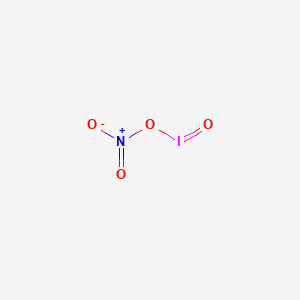
![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
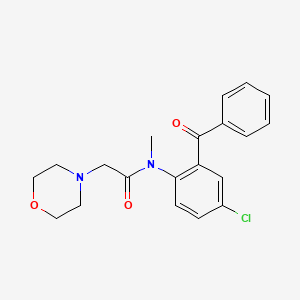

![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
